molecular formula C11H15N3O B11748491 [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11748491
M. Wt: 205.26 g/mol
InChI Key: PJMMCNCIOQMBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a compound that features both pyrazole and furan moieties. These heterocyclic structures are known for their diverse chemical properties and biological activities. The presence of both pyrazole and furan rings in a single molecule makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling of Pyrazole and Furan Rings: The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
  • [(1-ethyl-1H-pyrazol-4-yl)methyl][(thiophene-2-yl)methyl]amine

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is unique due to the specific combination of pyrazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h3-5,7,9,12H,2,6,8H2,1H3

InChI Key

PJMMCNCIOQMBDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.